molecular formula C10H11ClN4O2S2 B1418686 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide CAS No. 1199215-64-9

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

Cat. No. B1418686
CAS RN: 1199215-64-9
M. Wt: 318.8 g/mol
InChI Key: LRVWCMOEKGICPZ-UHFFFAOYSA-N
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Description

“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide” is a compound that belongs to the 1,3,4-thiadiazole class of compounds . This class of compounds is known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives has been reported in the literature. They are typically synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Photodynamic Therapy Applications

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide derivatives are explored for their applications in photodynamic therapy, a treatment method for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research on thiadiazol-benzenesulfonamide derivatives has also revealed their potential anticancer activity. A study by Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives, showing marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines (Karakuş et al., 2018).

Tautomerism in Crystal Structures

The crystal structure of related compounds, such as those containing 1,3,4-thiadiazol, has been a subject of interest. For example, Li et al. (2014) explored the tautomerism in the crystal structure of a related compound, contributing to the understanding of structural aspects of these molecules (Li, Bond, Johansson, & van de Streek, 2014).

Biological Activity and Pharmaceutical Applications

Derivatives of 1,3,4-thiadiazole, such as those involving this compound, have significant implications in health, pharmaceutics, and agriculture. Makwane et al. (2018) conducted a study focusing on the synthesis, characterization, and in vitro biological evaluation of these compounds, highlighting their antibacterial and antifungal activities (Makwane, Srivastava, Dua, & Srivastava, 2018).

Synthesis and Bioactivity Studies

Further studies have been conducted on the synthesis of derivatives of thiadiazoles and their bioactivity. For instance, Shu (2002) synthesized novel 1,3,4-thiadiazole derivatives and evaluated their plant growth regulating and fungicidal activities (Shu, 2002).

Future Directions

The future directions for research on “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .

properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVWCMOEKGICPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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